molecular formula C6H14NO4P B14065902 2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one CAS No. 101707-61-3

2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one

Cat. No.: B14065902
CAS No.: 101707-61-3
M. Wt: 195.15 g/mol
InChI Key: YJKIBRDMKHRECH-UHFFFAOYSA-N
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Description

Ethanamine, N,N-dimethyl-2-[(2-oxido-1,3,2-dioxaphospholan-2-yl)oxy]- is a complex organic compound with a unique structure that includes both amine and phosphorane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N,N-dimethyl-2-[(2-oxido-1,3,2-dioxaphospholan-2-yl)oxy]- typically involves the reaction of dimethylamine with a suitable phosphorane precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N,N-dimethyl-2-[(2-oxido-1,3,2-dioxaphospholan-2-yl)oxy]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorane oxides, while reduction may produce simpler amine derivatives.

Scientific Research Applications

Ethanamine, N,N-dimethyl-2-[(2-oxido-1,3,2-dioxaphospholan-2-yl)oxy]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethanamine, N,N-dimethyl-2-[(2-oxido-1,3,2-dioxaphospholan-2-yl)oxy]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethanamine, N,N-dimethyl-: A simpler analog without the phosphorane group.

    2-(Dimethylamino)ethanol: Contains a hydroxyl group instead of the phosphorane group.

    Bis(2-(Dimethylamino)ethyl) ether: Contains two dimethylaminoethyl groups linked by an ether bond.

Uniqueness

Ethanamine, N,N-dimethyl-2-[(2-oxido-1,3,2-dioxaphospholan-2-yl)oxy]- is unique due to the presence of the phosphorane group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.

Properties

CAS No.

101707-61-3

Molecular Formula

C6H14NO4P

Molecular Weight

195.15 g/mol

IUPAC Name

N,N-dimethyl-2-[(2-oxo-1,3,2λ5-dioxaphospholan-2-yl)oxy]ethanamine

InChI

InChI=1S/C6H14NO4P/c1-7(2)3-4-9-12(8)10-5-6-11-12/h3-6H2,1-2H3

InChI Key

YJKIBRDMKHRECH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOP1(=O)OCCO1

Origin of Product

United States

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